

An In-depth Technical Guide to N-Desmethylclobazam (CAS 32998-95-1)

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Compound of Interest

Compound Name: *N-tert-Butyl-3-methylpyridine-2-carboxamide*

Cat. No.: B123242

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, hazards, and pharmacological characteristics of N-Desmethylclobazam (CAS 32998-95-1), the primary active metabolite of the 1,5-benzodiazepine anticonvulsant, Clobazam.

Core Physical and Chemical Properties

N-Desmethylclobazam, also known as nor-Clobazam, is a benzodiazepine derivative.^[1] Its key identifying and physical properties are summarized below.

Property	Data	Reference
CAS Number	32998-95-1	[1] [2] [3]
Molecular Formula	C ₁₅ H ₁₁ ClN ₂ O ₂	[1] [2] [3]
Molecular Weight	286.71 g/mol	[2] [4]
IUPAC Name	8-chloro-1-phenyl-1,5-dihydro- 2H-benzo[b][5][6]diazepine- 2,4(3H)-dione	[2]
Synonyms	nor-Clobazam, Demethylclobazam	[2] [4]
Appearance	A neat solid	[1]
Purity	≥98%	[1]
LogP	3.497	[7]
Density	1.363 g/cm ³	[7]
Boiling Point	601.8°C at 760 mmHg	[7]
Flash Point	317.7°C	[7]
InChI Key	RRTVVRIFVKKTJK- UHFFFAOYSA-N	[1] [2] [3]
SMILES	C1C=CC(N(C2=CC=CC=C2) C(C3)=O)=C(C=C1)NC3=O	[1]

Hazard Identification and Safety

N-Desmethylclobazam is classified with specific hazards according to the Globally Harmonized System (GHS). Appropriate handling and storage procedures are critical for laboratory safety.

Hazard Class	Pictogram	Signal Word	Hazard Statement	Reference
Skin Sensitization	GHS07	Warning	H317: May cause an allergic skin reaction.	[4][8]
STOT - Single Exposure	GHS07	Warning	H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.	[4][8]
Acute Oral Toxicity	-	-	Harmful if swallowed.	[7]
Eye Irritation	-	-	Causes serious eye irritation.	[7]

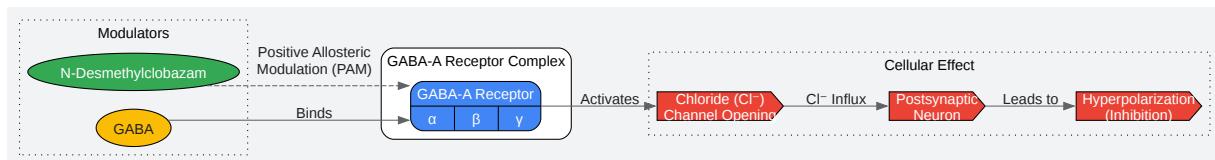
Precautionary Statements & Handling:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
- Storage: Store in a dry, dark place at -20°C for long-term stability.[2] Shipped under ambient temperature as a non-hazardous chemical.[2]

Mechanism of Action: GABA-A Receptor Modulation

N-Desmethylclobazam, like its parent compound Clobazam, exerts its anticonvulsant effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A).[6][9] This modulation enhances the inhibitory effect of GABA, leading to reduced neuronal excitability.[6]

A key characteristic of N-Desmethylclobazam is its binding affinity profile across different GABA-A receptor subtypes. Studies have shown that it displays a significantly greater binding affinity for α 2-containing receptor complexes compared to α 1-containing complexes.[10][11] This selectivity is noteworthy, as the α 2 subunit is believed to mediate anticonvulsant effects, while the α 1 subunit is more associated with sedative actions.[10][11]



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Caption: GABA-A receptor signaling pathway modulated by N-Desmethylclobazam.

Experimental Protocols

Quantification in Human Plasma via HPLC-UV

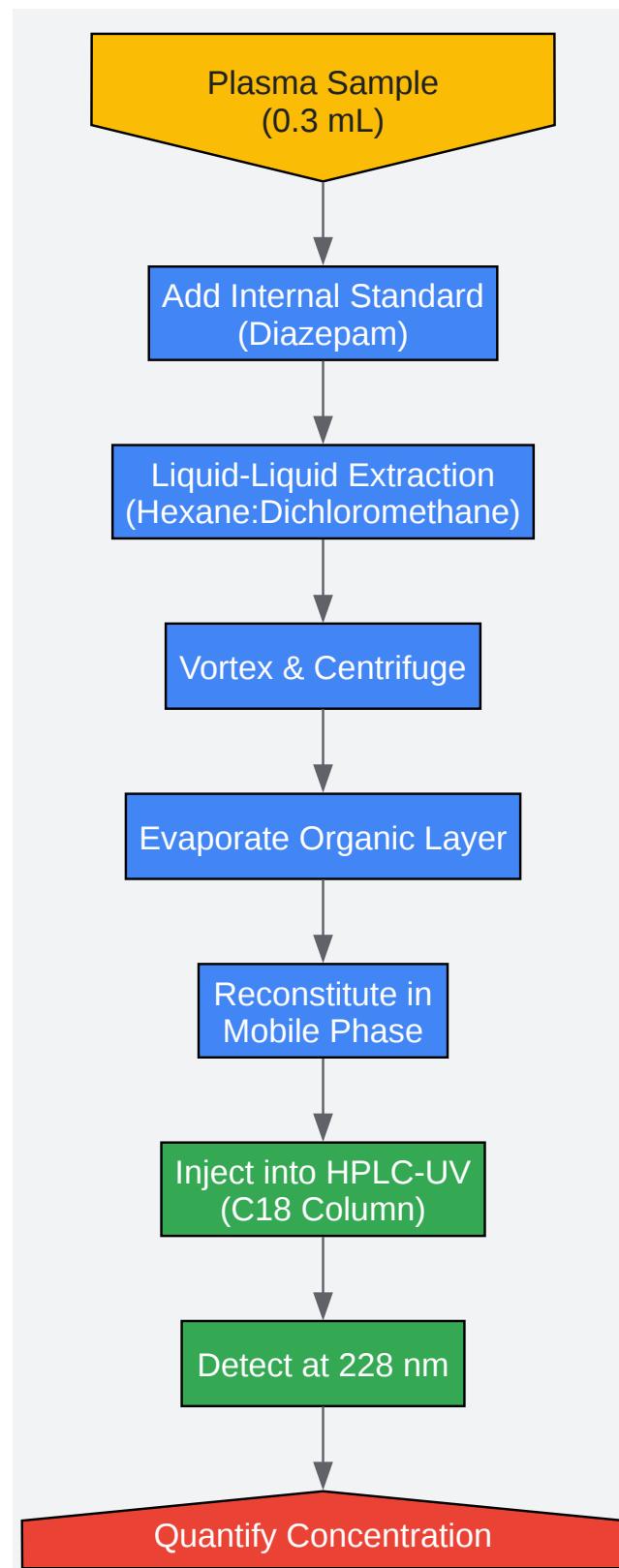
This protocol details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of Clobazam and N-Desmethylclobazam in human plasma, adapted from published methodologies.[12][13]

Objective: To accurately quantify N-Desmethylclobazam concentrations for therapeutic drug monitoring.

Methodology:

- Sample Preparation (Liquid-Liquid Extraction):
 - To 0.3 mL of human plasma in a centrifuge tube, add an internal standard (e.g., Diazepam).[12]

- Add 1 mL of extraction solvent (e.g., hexane:dichloromethane, 1:1, v/v).[12][13]
- Vortex the mixture for 1 minute, followed by centrifugation at 3000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.[14]
- Chromatographic Conditions:
 - HPLC System: Standard HPLC with a UV detector.
 - Column: C18 reverse-phase column (e.g., Hypersil 5 MOS).[14]
 - Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 57:43, v/v).[13]
 - Flow Rate: 0.8 mL/min.[13]
 - Detection: UV detector set to 228 nm.[13]
 - Injection Volume: 30 µL.[14]
- Data Analysis:
 - Construct a calibration curve using known concentrations of N-Desmethylclobazam (e.g., 200–3000 ng/mL).[12][13]
 - The retention time for N-Desmethylclobazam is approximately 5.82 minutes under these conditions.[13]
 - Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Caption: Experimental workflow for HPLC-UV analysis of N-Desmethylclobazam.

GABA-A Receptor Binding Affinity Assay

This protocol describes a radioligand binding assay to determine the affinity (Ki) of N-Desmethylclobazam for specific GABA-A receptor subtypes, based on the methodology described by Jensen et al.[10][11]

Objective: To characterize the binding profile of N-Desmethylclobazam at different human GABA-A receptor α -subunits.

Methodology:

- **Receptor Preparation:**
 - Use Human Embryonic Kidney (HEK293) cells transiently transfected with cDNA encoding specific human GABA-A receptor subunit combinations (e.g., $\alpha_1\beta_2\gamma_2$, $\alpha_2\beta_2\gamma_2$, $\alpha_3\beta_2\gamma_2$, or $\alpha_5\beta_2\gamma_2$).[10][11]
 - Prepare cell membrane homogenates from the transfected cells. The total protein content of the homogenate should be determined.[10]
- **Radioligand Binding Assay:**
 - Incubate the cell membrane homogenates with a constant concentration of a suitable radioligand, such as [3 H]-flumazenil.[10][11]
 - Add increasing concentrations of unlabeled N-Desmethylclobazam to compete for binding with the radioligand.
 - Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.
 - Separate the bound and free radioligand using rapid vacuum filtration through glass fiber filters.
 - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- **Data Analysis:**
 - Measure the radioactivity retained on the filters using liquid scintillation counting.

- Plot the percentage of specific binding of [³H]-flumazenil against the logarithm of the N-Desmethylclobazam concentration.
- Determine the IC₅₀ value (the concentration of N-Desmethylclobazam that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
- Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]
- Reported Ki values for N-Desmethylclobazam range from 147 nM to 668 nM across different α -subtypes.[10]

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